molecular formula C6H4F3NO B2408840 5-(Difluoromethoxy)-2-fluoropyridine CAS No. 130318-80-8

5-(Difluoromethoxy)-2-fluoropyridine

Cat. No.: B2408840
CAS No.: 130318-80-8
M. Wt: 163.099
InChI Key: YAYNBQKHBNEVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethoxy)-2-fluoropyridine: is an organofluorine compound that features a pyridine ring substituted with both a difluoromethoxy group and a fluorine atom. Organofluorine compounds are known for their unique properties, which include enhanced stability, lipophilicity, and bioavailability. These characteristics make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of a pyridine derivative with difluoromethyl ether and a fluorinating agent under controlled conditions . The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethyl sulfoxide.

Industrial Production Methods: Industrial production of 5-(Difluoromethoxy)-2-fluoropyridine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)-2-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 5-(Difluoromethoxy)-2-fluoropyridine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable for developing new materials and catalysts .

Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its fluorinated groups can enhance the bioavailability and metabolic stability of drug candidates, making it a valuable component in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new pesticides and herbicides .

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-2-fluoropyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and fluorine groups can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential .

Comparison with Similar Compounds

Uniqueness: 5-(Difluoromethoxy)-2-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring. The presence of both a difluoromethoxy group and a fluorine atom imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .

Properties

IUPAC Name

5-(difluoromethoxy)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYNBQKHBNEVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130318-80-8
Record name 5-(difluoromethoxy)-2-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.